Cas no 34489-85-5 (2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE)

2-Amino-N-(2-bromophenyl)benzamide is a brominated aromatic compound featuring both an amino and amide functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct structure, incorporating a 2-bromophenyl moiety, enables selective reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic systems. The compound’s stability and well-defined reactivity profile make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. Its crystalline form ensures consistent purity, while its solubility in common organic solvents simplifies handling in laboratory settings. This compound is particularly valuable for researchers exploring novel brominated scaffolds or amide-based pharmacophores.
2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE structure
34489-85-5 structure
Product Name:2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE
CAS No:34489-85-5
MF:C13H11BrN2O
MW:291.143242120743
CID:89077
PubChem ID:16770057
Update Time:2025-05-20

2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE Chemical and Physical Properties

Names and Identifiers

    • 2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE
    • 2-azanyl-N-(2-bromophenyl)benzamide
    • A822254
    • AG-F-18045
    • AGN-PC-015R03
    • anthranilic acid-(2-bromo-anilide)
    • Anthranilsaeure-
    • Anthranilsaeure-(2-brom-anilid)
    • Benzamide,2-amino-N-(2-bromophenyl)-
    • Benzanilide,2-amino-2'-bromo- (7CI)
    • CTK4H2487
    • 34489-85-5
    • F75318
    • AKOS000126431
    • AMY27061
    • DTXSID10588142
    • FT-0713190
    • DB-002423
    • DTXCID70538906
    • Inchi: 1S/C13H11BrN2O/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,15H2,(H,16,17)
    • InChI Key: KNSXPWPBPXHJHV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1NC(C1C=CC=CC=1N)=O

Computed Properties

  • Exact Mass: 290.00500
  • Monoisotopic Mass: 290.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Color/Form: Powder
  • PSA: 55.12000
  • LogP: 3.93780

2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:34489-85-5)2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE
Order Number:A822254
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):572.0/179.0
Email:sales@amadischem.com

Additional information on 2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE

Professional Introduction to 2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE (CAS No. 34489-85-5)

2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE, identified by its Chemical Abstracts Service (CAS) number 34489-85-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring, with additional substituents that enhance its pharmacological potential. The presence of both amino and bromophenyl groups in its structure imparts unique chemical properties, making it a valuable scaffold for drug discovery and development.

The structural configuration of 2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE consists of a benzamide core linked to a 2-bromophenyl moiety, which is further connected to an amino group. This arrangement not only contributes to the molecule's solubility and stability but also influences its interactions with biological targets. The bromine atom at the para position of the phenyl ring enhances electrophilicity, facilitating various chemical modifications and cross-coupling reactions, which are pivotal in synthesizing more complex derivatives.

In recent years, 2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE has been extensively studied for its potential applications in the development of novel therapeutic agents. Its benzamide moiety is known to exhibit inhibitory effects on several enzymes and receptors, making it a promising candidate for treating a range of diseases, including inflammation, cancer, and neurodegenerative disorders. The bromophenyl group further extends its utility by allowing selective modifications through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

One of the most compelling aspects of CAS No. 34489-85-5 is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. Researchers have leveraged the structural features of 2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE to design molecules that selectively inhibit specific kinases, thereby disrupting abnormal signaling cascades. For instance, studies have demonstrated its efficacy in inhibiting Janus kinases (JAKs), which are implicated in autoimmune diseases like rheumatoid arthritis.

Moreover, the compound has shown promise in preclinical studies as an anti-inflammatory agent. The amide bond in benzamides is known to interact with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. By modulating these enzymes, 2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE can help reduce inflammatory responses without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Recent advancements in medicinal chemistry have also highlighted the potential of CAS No. 34489-85-5 in addressing neurodegenerative diseases such as Alzheimer's and Parkinson's. The benzamide scaffold is frequently found in compounds that exhibit neuroprotective properties by inhibiting beta-secretase activity or modulating neurotransmitter receptors. The bromophenyl group provides additional opportunities for structure-activity relationship (SAR) studies, enabling researchers to fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles.

The synthesis of 2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Typically, it begins with the bromination of 2-aminophenylboronic acid or 2-bromobenzoic acid followed by amide bond formation with appropriate carboxylic acid derivatives. The use of palladium catalysts in cross-coupling reactions ensures high yields and selectivity, making the process both efficient and scalable for industrial applications.

In conclusion, CAS No. 34489-85-5, or 2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE, represents a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications, making it an invaluable tool for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:34489-85-5)2-AMINO-N-(2-BROMOPHENYL)BENZAMIDE
A822254
Purity:99%/99%
Quantity:1g/250mg
Price ($):572.0/179.0
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